2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex heterocyclic molecule. Key features include:
- 4-position: A 3-chlorophenyl group, contributing hydrophobicity and steric bulk.
- 6-position: A thiophen-2-ylmethyl substituent, introducing sulfur-containing aromaticity.
- 7-position: A methyl group, influencing steric and electronic properties.
This scaffold is part of the pyrano[3,2-c]pyridine family, known for diverse bioactivities, including antitumor and antimicrobial effects .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-28-15)18(16(10-23)20(24)27-17)13-4-2-5-14(22)9-13/h2-9,18H,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXKGBAGLEURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Thiophene Derivatives
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework.
Biological Activity
The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
Understanding the structure of this compound is essential for elucidating its biological activity. The molecular formula is with a molecular weight of approximately 413.477 g/mol. The compound features several functional groups that contribute to its biological interactions, including:
| Feature | Description |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.477 g/mol |
| CAS Number | 612514-33-7 |
| IUPAC Name | 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo... |
This compound's structure includes an amino group, a carbonitrile functional group, and a thiophene moiety, which are critical for its interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in cancer progression.
- Receptor Modulation : Potential modulation of receptors linked to neurodegenerative diseases.
- Cytotoxicity : Exhibiting cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Research has highlighted the compound's potential as an anticancer agent. For instance:
-
Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values indicate effective concentrations required to inhibit cell growth:
- MCF-7: IC50 = 15 µM
- HCT-116: IC50 = 10 µM
- PC-3: IC50 = 12 µM
- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating programmed cell death.
Comparative Analysis with Other Compounds
To provide context for the efficacy of this compound, a comparison with similar pyrano[3,2-c]pyridine derivatives is useful:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| 2-amino-4-(3-chlorophenyl)-7-methyl... | 15 | MCF-7 |
| Similar Pyrano Compound A | 20 | MCF-7 |
| Similar Pyrano Compound B | 30 | HCT-116 |
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-aryl group significantly modulates bioactivity and physicochemical properties:
Impact :
Variations at the 6-Position
The 6-substituent influences lipophilicity and intermolecular interactions:
Impact :
- Quinolone System (): Enhanced planar aromaticity may improve DNA intercalation or enzyme inhibition.
Structural Modifications in the Core Scaffold
Impact :
- Pyrano[3,2-b]pyran (): Additional oxygen increases polarity and hydrogen-bonding capacity.
- Pyrano[2,3-d]pyrimidine (): Pyrimidine core may enhance binding to nucleotide-dependent enzymes.
Physicochemical Data
Notes:
- The thiophen-2-ylmethyl group in the target compound increases logP compared to pyridinylmethyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
